molecular formula C11H16ClN3 B6617153 2-chloro-6-[(1-methylpiperidin-3-yl)methyl]pyrazine CAS No. 1381112-92-0

2-chloro-6-[(1-methylpiperidin-3-yl)methyl]pyrazine

Cat. No. B6617153
CAS RN: 1381112-92-0
M. Wt: 225.72 g/mol
InChI Key: ROHMWWWYKSJYLU-UHFFFAOYSA-N
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Description

2-Chloro-6-[(1-methylpiperidin-3-yl)methyl]pyrazine (2C6MPMP) is a heterocyclic aromatic compound that has been studied in numerous scientific research applications. It is a colorless liquid at room temperature and has a boiling point of 146-148°C. The compound was first synthesized in 1989 by a group of researchers at the University of Tokyo, and has since been studied for its potential applications in various fields of science.

Scientific Research Applications

2-chloro-6-[(1-methylpiperidin-3-yl)methyl]pyrazine has been studied for its potential applications in various fields of science. It has been used in the synthesis of various pharmaceuticals, including anti-inflammatory drugs, antifungal agents, and anti-tumor agents. It has also been studied for its potential use as an insecticide, as it has been shown to be toxic to certain types of insects. Additionally, 2-chloro-6-[(1-methylpiperidin-3-yl)methyl]pyrazine has been studied for its potential use in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 2-chloro-6-[(1-methylpiperidin-3-yl)methyl]pyrazine is not yet fully understood. It is believed to act as an inhibitor of the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins, which are hormones that play an important role in inflammation and other physiological processes. Additionally, it has been suggested that 2-chloro-6-[(1-methylpiperidin-3-yl)methyl]pyrazine may act as an inhibitor of the enzyme lipoxygenase, which is involved in the synthesis of leukotrienes, which are also hormones that play a role in inflammation and other physiological processes.
Biochemical and Physiological Effects
2-chloro-6-[(1-methylpiperidin-3-yl)methyl]pyrazine has been studied for its potential biochemical and physiological effects. It has been shown to possess anti-inflammatory, antifungal, and anti-tumor properties. Additionally, it has been shown to possess insecticidal activity, as it has been shown to be toxic to certain types of insects.

Advantages and Limitations for Lab Experiments

2-chloro-6-[(1-methylpiperidin-3-yl)methyl]pyrazine has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is relatively stable at room temperature. Additionally, it is relatively non-toxic and has low vapor pressure, making it suitable for use in inhalation studies. However, there are some limitations to its use in laboratory experiments. It is not soluble in water, making it difficult to use in aqueous solutions. Additionally, it has a relatively low boiling point, making it difficult to use in high-temperature experiments.

Future Directions

Given the potential applications of 2-chloro-6-[(1-methylpiperidin-3-yl)methyl]pyrazine, there are numerous potential future directions for research. One potential direction is to further explore its potential use as an insecticide, as it has been shown to be toxic to certain types of insects. Additionally, further research could be conducted to explore its potential use in the synthesis of polymers and other materials. Additionally, further research could be conducted to explore its potential use in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, antifungal agents, and anti-tumor agents. Finally, further research could be conducted to explore its potential biochemical and physiological effects, such as its potential anti-inflammatory, antifungal, and anti-tumor properties.

Synthesis Methods

The synthesis of 2-chloro-6-[(1-methylpiperidin-3-yl)methyl]pyrazine is a multi-step process that begins with the reaction of 1-methylpiperidine with chloroacetyl chloride to form the intermediate 1-chloro-3-methylpiperidine. This intermediate is then reacted with pyrazine to form 2-chloro-6-[(1-methylpiperidin-3-yl)methyl]pyrazine. The reaction of the intermediate with pyrazine is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The overall reaction is shown below:
1-methylpiperidine + chloroacetyl chloride → 1-chloro-3-methylpiperidine
1-chloro-3-methylpiperidine + pyrazine + base → 2-chloro-6-[(1-methylpiperidin-3-yl)methyl]pyrazine

properties

IUPAC Name

2-chloro-6-[(1-methylpiperidin-3-yl)methyl]pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3/c1-15-4-2-3-9(8-15)5-10-6-13-7-11(12)14-10/h6-7,9H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHMWWWYKSJYLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)CC2=CN=CC(=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-[(1-methylpiperidin-3-YL)methyl]pyrazine

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